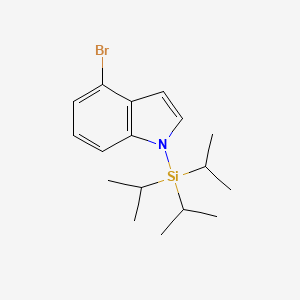
4-溴-1-(三异丙基甲硅烷基)-1H-吲哚
描述
Physical And Chemical Properties Analysis
“4-bromo-1-(triisopropylsilyl)-1H-indole” is a white to light yellow crystalline powder. It has a melting point of 191-194°C and a boiling point of 490.5°C at 760 mmHg.科学研究应用
直接 C-3 锂化
松园等人(2001 年)证明,1-(三异丙基甲硅烷基)吲哚可以在己烷中用叔丁基锂-TMEDA 在 3 位直接锂化。该方法可以生成锂化物质,该物质可以与各种亲电试剂反应,以良好的收率生成 3-取代的 1-(三异丙基甲硅烷基)吲哚,展示了其在吲哚选择性官能化中的效用 (Mai Matsuzono, T. Fukuda, M. Iwao, 2001)。
铜催化的 C-C 偶联
李等人(2018 年)开发了一种通过铜催化的 C-C 偶联和 2-(2-溴芳基)-1H-吲哚与 1,3-二酮在微波辐射下的环化来合成吲哚[2,1-a]异喹啉的方法。该方法为复杂吲哚衍生物的合成提供了一条直接途径,收率中等到好,表明其在杂环化合物合成中的潜力 (Ha Kyeong Lee, P. Dao, Young-su Kim, C. Cho, 2018)。
通过炔化合成和官能化
布兰德等人(2012 年)开发了一种大规模合成 1-[(三异丙基甲硅烷基)乙炔基]-1λ3,2-苯并碘杂氧醇-3(1H)-酮的有效方法。该化合物可用于吲哚、噻吩和苯胺的直接炔化,由金催化促进。该方法强调了 4-溴-1-(三异丙基甲硅烷基)-1H-吲哚衍生物在杂芳族化合物官能化中的重要性,为不同的分子结构提供了途径 (Jonathan P. Brand, J. Waser, 2012)。
钯催化的反应
卡奇和法布里齐(2005 年)综述了通过钯催化的反应合成和官能化吲哚,强调了吲哚核在各种生物活性化合物中的重要性。本综述强调了吲哚衍生物(包括与 4-溴-1-(三异丙基甲硅烷基)-1H-吲哚相关的衍生物)在通过钯催化构建复杂有机分子中的适应性 (S. Cacchi, G. Fabrizi, 2005)。
安全和危害
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions .
Mode of Action
The 4-bromo-1-(triisopropylsilyl)-1H-indole likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura cross-coupling process .
Biochemical Pathways
The 4-bromo-1-(triisopropylsilyl)-1H-indole is likely involved in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds and is widely applied in organic synthesis . The downstream effects of this pathway can lead to the formation of a variety of complex organic compounds .
Result of Action
The molecular and cellular effects of 4-bromo-1-(triisopropylsilyl)-1H-indole’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which can lead to the synthesis of a variety of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1-(triisopropylsilyl)-1H-indole. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed in a variety of environmental conditions.
属性
IUPAC Name |
(4-bromoindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMUQVMGJYGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383792 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(triisopropylsilyl)-1H-indole | |
CAS RN |
412048-44-3 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

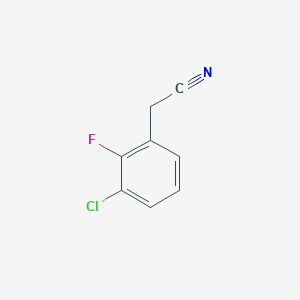
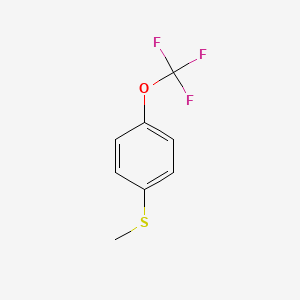
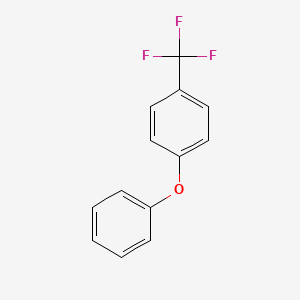
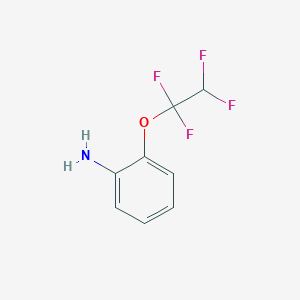
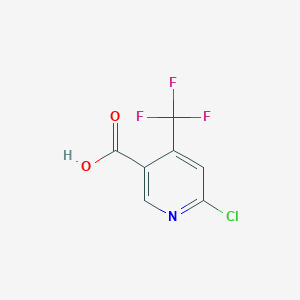

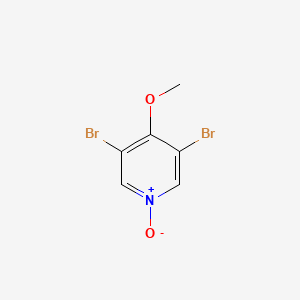


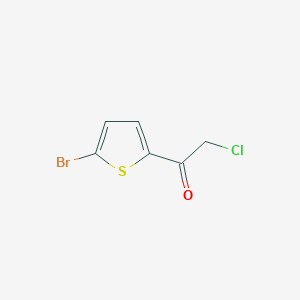
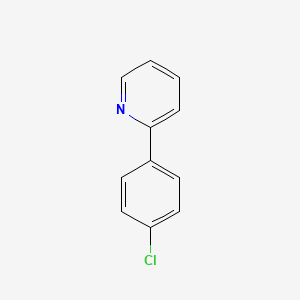
![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)

